molecular formula C8H6ClIO2 B1358888 Methyl 3-chloro-5-iodobenzoate CAS No. 289039-85-6

Methyl 3-chloro-5-iodobenzoate

Cat. No. B1358888
Key on ui cas rn: 289039-85-6
M. Wt: 296.49 g/mol
InChI Key: ZDSIXLJPASGHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987307B2

Procedure details

To a solution of methyl 3-chloro-5-iodobenzoate (0.5 g, 1.69 mmol) in THF (5 mL) were added cyclopropylzinc(II)bromide (3.71 mL, 1.86 mmol), PEPPSI-IPr (22.9 mg, 33.7 μmol, CAS RN 905459-27-0) and 1,3-dimethyl-2-imidazolidinone (DMI) (1 mL) and the turbid light brown solution was stirred at 50° C. for 2.25 hours. The reaction mixture was poured on 10% aqueous citric acid solution and EtOAc and the layers were separated. The aqueous layer was extracted twice with EtOAc. The organic layers were washed with brine, dried over MgSO4, filtered, treated with silica gel and evaporated. The compound was purified by silica gel chromatography on a 50 g column using an MPLC (Flasmaster) system eluting with a gradient of n-heptane:EtOAc (100:0 to 70:30). The obtained fraction (light yellow oil, 315 mg) was dissolved in THF (5 mL), to the clear solution were added cyclopropylzinc(II) bromide (3.71 mL, 1.86 mmol), PEPPSI-IPr (22.9 mg, 33.7 μmol, CAS RN 905459-27-0) and 1,3-dimethyl-2-imidazolidinone (DMI) (1 mL) and the reaction mixture was heated at 50° C. for 2.25 hours. The reaction mixture was poured on 10% aqueous citric acid solution and EtOAc and the layers were separated. The aqueous layer was extracted twice with EtOAc. The organic layers were dried over MgSO4, filtered, treated with silica gel and evaporated. The compound was purified by silica gel chromatography on a 10 g column using an MPLC (ISCO) system eluting with a gradient of n-heptane:EtOAc (100:0 to 40:60) to give the title compound as a light brown oil (0.225 g; 63%) containing 3,5-dicyclopropyl-benzoic acid methyl ester.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
[Compound]
Name
PEPPSI-IPr
Quantity
22.9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.71 mL
Type
reactant
Reaction Step Three
[Compound]
Name
PEPPSI-IPr
Quantity
22.9 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10](I)[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Br-].[CH:14]1([Zn+])[CH2:16][CH2:15]1.CN1CCN(C)C1=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH:14]2[CH2:16][CH2:15]2)[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1)I
Name
Quantity
3.71 mL
Type
reactant
Smiles
[Br-].C1(CC1)[Zn+]
Name
PEPPSI-IPr
Quantity
22.9 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
3.71 mL
Type
reactant
Smiles
[Br-].C1(CC1)[Zn+]
Name
PEPPSI-IPr
Quantity
22.9 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the turbid light brown solution was stirred at 50° C. for 2.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with silica gel
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography on a 50 g column
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:EtOAc (100:0 to 70:30)
DISSOLUTION
Type
DISSOLUTION
Details
The obtained fraction (light yellow oil, 315 mg) was dissolved in THF (5 mL), to the clear solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 50° C. for 2.25 hours
Duration
2.25 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with silica gel
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography on a 10 g column
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:EtOAc (100:0 to 40:60)

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=C(C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.225 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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